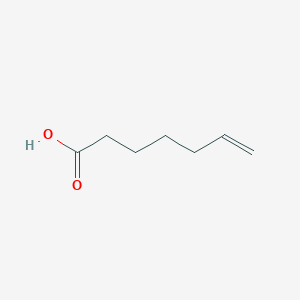

6-Heptenoic acid

Cat. No. B073255

Key on ui cas rn:

1119-60-4

M. Wt: 128.17 g/mol

InChI Key: RWNJOXUVHRXHSD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05077447

Procedure details

In a procedure similar to example 3, a mixture of suberic acid (20.0 g, 0.115 mol), acetic anhydride (11.7 g, 0.115 mol) , and chlorocarbonyl bis(dimethylphenylphospine)rhodium (0.509 g, 0.00115 mol) was heated under reduced pressure (100 torr) using an oil bath maintained at 255° C. and the product collected as it distilled from the reactor. The material removed was continuously replaced with a mixture of suberic acid and acetic anhydride (1:1 molar mixture; a total of 90.0 g of suberic acid was used in the feed mixture) in a rate that maintained the initial level of the reactor contents throughout the course of the entire reaction. The formation of product ceased after about 90 minutes of reaction time. The distillate product collected was fractionally distilled to provide 54.1 g of 6-heptenoic acid (bp 95°-100° C./10 torr) which was found by GC analysis to be >98% of the α-olefin. This amount of product corresponds to a catalyst TON of 368. Considering the amount of unreacted suberic acid containing residue recovered in the distillation pot (19.6 g), the isolated yield of 6-heptenoic acid relative to the suberic acid in the feed mixture was nearly quantitative.

[Compound]

Name

chlorocarbonyl bis(dimethylphenylphospine)rhodium

Quantity

0.509 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].C(OC(=O)C)(=O)C>>[C:8]([OH:10])(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH2:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

11.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

[Compound]

|

Name

|

chlorocarbonyl bis(dimethylphenylphospine)rhodium

|

|

Quantity

|

0.509 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

255 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated under reduced pressure (100 torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product collected as it

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled from the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was continuously replaced with a mixture of suberic acid and acetic anhydride (1

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that maintained the initial level of the reactor contents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

throughout the course of the entire reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The formation of product ceased after about 90 minutes of reaction time

|

|

Duration

|

90 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillate product collected

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was fractionally distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC=C)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 54.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 367% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |